2,4-Quinazolinedithiol
Overview
Description
2,4-Quinazolinedithiol is a useful research compound. Its molecular formula is C8H6N2S2 and its molecular weight is 194.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Applications
2,4-Quinazolinedithiol derivatives, particularly triketone-containing quinazoline-2,4-diones, have been researched for their potential as herbicides. Studies have shown that these compounds exhibit significant herbicidal activity against broadleaf and monocotyledonous weeds, with some compounds demonstrating broader spectrum weed control and superior crop selectivity compared to existing herbicides like mesotrione (Wang et al., 2014).
Antimicrobial Properties
N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested against multidrug-resistant Staphylococcus aureus, revealing minimum inhibitory concentrations in the low micromolar range. These compounds have shown limited potential for resistance, low toxicity, and effective in vivo activity, making them suitable candidates for development as antibacterial agents (Van Horn et al., 2014).
Antimalarial Activity
Recent studies have explored the synthesis of novel hybrid quinazolin-2,4-dione analogs, particularly targeting the Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a key enzyme in the malaria pathogen. These compounds have been shown to possess high binding affinity against pfDHODH, indicating potential antimalarial activity (Abdelmonsef et al., 2020).
Anticancer Research
Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit various therapeutic protein targets, including EGFR, and show promise in the treatment of cancer. Recent patents and articles highlight the development of novel quinazoline compounds as potential anticancer drugs, showing a diverse range of activity against different cancer types (Ravez et al., 2015).
Alzheimer's Disease Research
2,4-disubstituted quinazoline derivatives have been evaluated as potential multi-targeting agents to treat Alzheimer's disease. These compounds have demonstrated the ability to inhibit cholinesterase enzymes, prevent beta-amyloid aggregation, and exhibit antioxidant properties, making them promising candidates for Alzheimer's treatment (Mohamed & Rao, 2017).
Future Directions
Mechanism of Action
Target of Action
This compound belongs to the class of quinazolines, which are known to interact with a variety of biological targets
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, including modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Biochemical Pathways
Quinazoline derivatives have been reported to influence a variety of biochemical pathways, including those involved in cell proliferation and angiogenesis
Pharmacokinetics
Information on the bioavailability of this compound is also currently lacking .
Result of Action
Some quinazoline derivatives have been reported to exhibit cytotoxicity against human tumor cell lines
Action Environment
It is known that environmental factors can significantly influence the action of various compounds .
Properties
IUPAC Name |
1H-quinazoline-2,4-dithione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOAGVULHUBXBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)NC(=S)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351265 | |
Record name | 2,4-Quinazolinedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5993-69-1 | |
Record name | 2,4-Quinazolinedithiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Quinazolinedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.